

(S)-1-(3-Methoxyphenyl)ethanamine CAS number and molecular weight

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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114

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Technical Guide: (S)-1-(3-Methoxyphenyl)ethanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-(3-Methoxyphenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the asymmetric synthesis of various pharmaceutical compounds. Its stereospecific structure makes it a valuable intermediate for the development of enantiomerically pure drugs. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in drug discovery.

Chemical and Physical Properties

(S)-1-(3-Methoxyphenyl)ethanamine is a colorless to pale yellow liquid. Its key properties are summarized in the table below.



Property	Value	Reference
CAS Number	82796-69-8	[1]
Molecular Formula	С9Н13NO	[1]
Molecular Weight	151.21 g/mol	[1]
Appearance	Clear colourless to very pale yellow liquid	
Boiling Point	66 °C at 0.38 mmHg	
Density	1.028 g/cm ³	
Refractive Index	1.5335	_
Optical Rotation	-27° ± 2° (neat)	-

Synthesis of (S)-1-(3-Methoxyphenyl)ethanamine

The enantiomerically pure form of **1-(3-Methoxyphenyl)ethanamine** is critical for its use in pharmaceutical synthesis. The primary methods for obtaining the (S)-enantiomer are through diastereomeric resolution and asymmetric reductive amination.

Diastereomeric Resolution using Mandelic Acid

A common and efficient method for resolving the racemic mixture of **1-(3-methoxyphenyl)ethanamine** is through the formation of diastereomeric salts with a chiral resolving agent, such as enantiomerically pure mandelic acid.[1]

Experimental Protocol:

While specific industrial protocols are proprietary, a general laboratory-scale procedure based on published literature is as follows:[1][2]

- Salt Formation: A solution of racemic 1-(3-methoxyphenyl)ethanamine in a suitable solvent, such as methanol, is treated with an equimolar amount of (R)-mandelic acid.
- Crystallization: The mixture is allowed to cool, leading to the crystallization of the less-soluble diastereomeric salt, (R)-1-(3-methoxyphenyl)ethanaminium (R)-mandelate. The initial



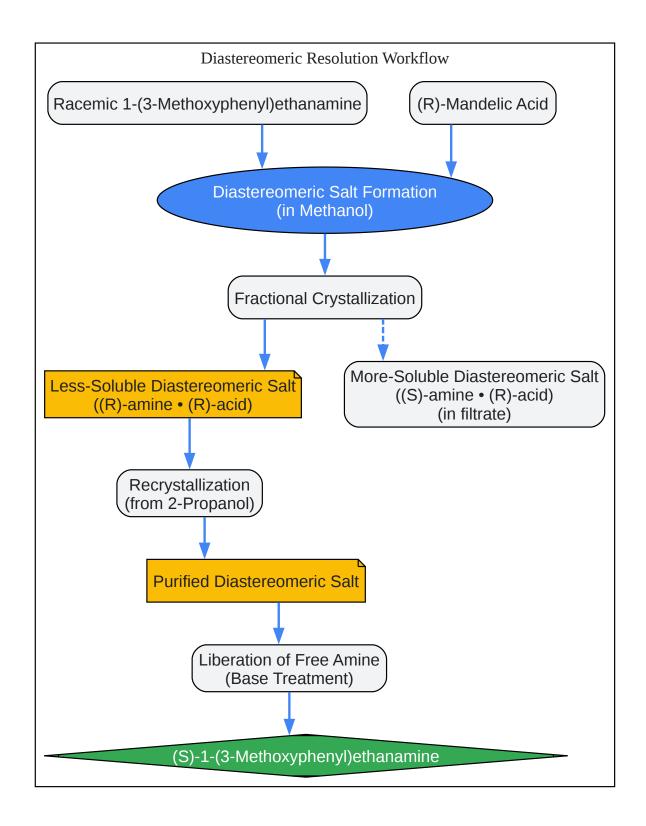




crystallization from methanol can yield a product with high diastereomeric excess.[1][2]

- Recrystallization: The collected salt is further purified by recrystallization from a different solvent, such as 2-propanol, to achieve a higher diastereomeric and enantiomeric purity.[1]
 [2]
- Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the mandelic acid and liberate the free (S)-1-(3-methoxyphenyl)ethanamine.
- Extraction: The free amine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane), dried, and concentrated under reduced pressure to yield the purified (S)-enantiomer.





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Caption: Workflow for the synthesis of (S)-1-(3-Methoxyphenyl)ethanamine.



Asymmetric Reductive Amination

Asymmetric reductive amination of 3-methoxyacetophenone is another powerful strategy to directly synthesize the chiral amine. This method involves the condensation of the ketone with an amine source in the presence of a chiral catalyst and a reducing agent.

Applications in Drug Development

(S)-**1-(3-Methoxyphenyl)ethanamine** is a key intermediate in the synthesis of several notable pharmaceutical agents.

Synthesis of Rivastigmine

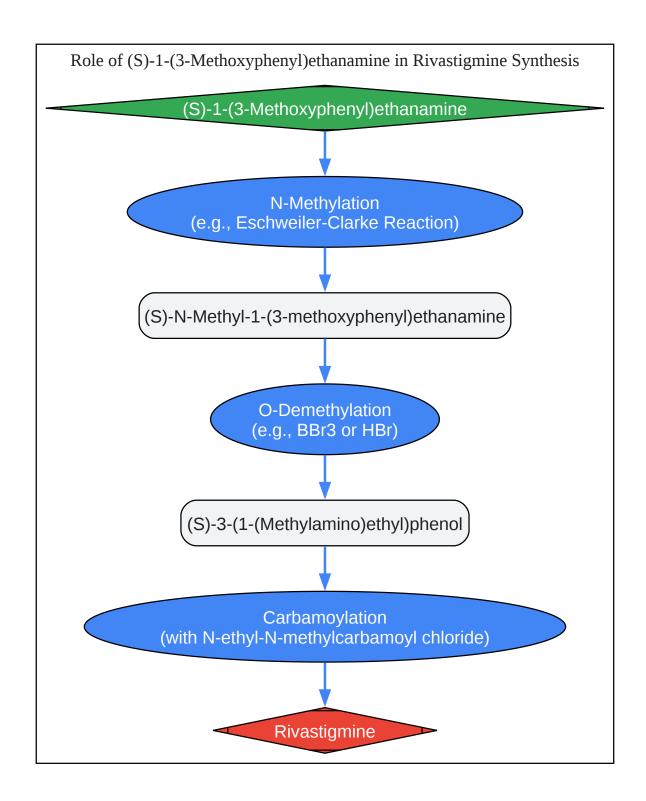
Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's disease-related dementia, utilizes (S)-**1-(3-methoxyphenyl)ethanamine** as a pivotal precursor.

Experimental Protocol Outline for Rivastigmine Synthesis:

A general synthetic route involves the following key transformations:

- N-Methylation: The primary amine of (S)-1-(3-methoxyphenyl)ethanamine is methylated. A
 common method is reductive amination using formaldehyde and a reducing agent like formic
 acid (Eschweiler-Clarke reaction) or sodium borohydride.
- Demethylation of the Methoxy Group: The methoxy group on the phenyl ring is converted to a hydroxyl group. This is typically achieved using a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
- Carbamoylation: The resulting phenolic hydroxyl group is then reacted with N-ethyl-N-methylcarbamoyl chloride to form the final carbamate ester, yielding Rivastigmine.





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Caption: Synthetic pathway from (S)-1-(3-Methoxyphenyl)ethanamine to Rivastigmine.



Intermediate in the Synthesis of Apremilast Precursors

While not a direct precursor, structurally related chiral amines are key to the synthesis of Apremilast, an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis. The synthetic strategies for these related chiral amines often employ similar methodologies, highlighting the importance of this class of compounds in medicinal chemistry.

Conclusion

(S)-1-(3-Methoxyphenyl)ethanamine is a fundamentally important chiral building block for the pharmaceutical industry. Its efficient synthesis, primarily through diastereomeric resolution, allows for the large-scale production of enantiomerically pure drugs like Rivastigmine. The methodologies described herein provide a foundation for researchers and drug development professionals working on the synthesis of complex, stereospecific active pharmaceutical ingredients.

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References

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